Vanillylamine-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

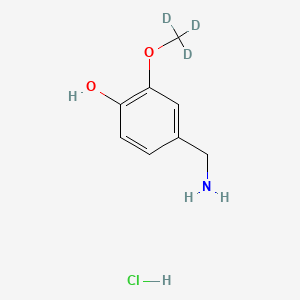

Vanillylamine-d3 Hydrochloride is a labeled metabolite of capsaicin, primarily used in proteomics research. It is a stable isotope-labeled compound with the molecular formula C8H9D3ClNO2 and a molecular weight of 192.66 . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications .

Preparation Methods

The preparation of Vanillylamine-d3 Hydrochloride involves several steps. One method includes adding 3-methoxy-4-hydroxybenzaldehyde oxime into a reaction container, followed by the addition of alcohol and a composite catalyst. Hydrogen is introduced under normal pressure conditions for protection, and the mixture is heated for the reaction. After the reaction, the mixture is filtered, and hydrochloric acid is added to the filtrate to adjust the pH to 1. The precipitated white crystals are then filtered and vacuum-dried to obtain this compound .

Chemical Reactions Analysis

Vanillylamine-d3 Hydrochloride undergoes various chemical reactions, including acylation using Schotten-Baumann reactions to provide amide derivatives. Common reagents used in these reactions include acyl chlorides and bases such as N,N-diisopropylethylamine. The major products formed from these reactions include nonivamide, olvanil, and arvanil, which are components of some pepper sprays .

Scientific Research Applications

Vanillylamine-d3 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a labeled metabolite for studying the biosynthesis of capsaicin and its analogs. In biology, it is used to investigate the metabolic pathways and enzymatic reactions involving vanillylamine. In medicine, it aids in the development of new therapeutic agents targeting pain receptors and other molecular pathways. In industry, it is utilized in the production of capsaicin analogs and other related compounds .

Mechanism of Action

The mechanism of action of Vanillylamine-d3 Hydrochloride involves its role as a metabolite in the biosynthesis of capsaicin. The conversion of vanillin to vanillylamine is a key step in this biosynthetic pathway, catalyzed by the enzyme vanillin aminotransferase. This enzyme accepts pyruvate and oxaloacetate as co-substrates, facilitating the transamination of the aldehyde moiety into the corresponding amine. The resulting vanillylamine is then further converted into capsaicin through a condensation reaction with 8-methyl-6-nonenyl-CoA .

Comparison with Similar Compounds

Vanillylamine-d3 Hydrochloride can be compared with other similar compounds such as Vanillylamine Hydrochloride, Nonivamide, Olvanil, and Arvanil. These compounds share structural similarities and are involved in the biosynthesis of capsaicin and its analogs. this compound is unique due to its stable isotope labeling, which makes it particularly useful in proteomics research and metabolic studies .

Biological Activity

Vanillylamine-d3 hydrochloride is a deuterated form of vanillylamine, a compound recognized for its biological activity, particularly in relation to pain perception and its role as an intermediate in the biosynthesis of capsaicin. This article explores the biological activity, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Overview of this compound

This compound is chemically related to vanillin and is synthesized through the enzymatic conversion of vanillin by vanillin aminotransferase. This compound serves as a precursor in the production of capsaicin, the active component responsible for the heat in chili peppers. Its primary biological activity is mediated through its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor.

Target Receptor : Vanillylamine-d3 acts as an agonist for the TRPV1 receptor. This receptor is part of a family of ion channels involved in pain sensation and thermoregulation. The activation of TRPV1 by vanillylamine-d3 leads to an influx of calcium ions into cells, which subsequently triggers a cascade of intracellular signaling pathways associated with pain perception and inflammation.

Biochemical Pathways : The compound plays a crucial role in the biosynthesis of capsaicin. It is produced from vanillin and converted into capsaicin through the action of capsaicin synthase, which combines vanillylamine with 8-methyl-6-nonenoic acid .

Biological Effects

The biological effects of vanillylamine-d3 include:

- Pain Modulation : Activation of TRPV1 results in the defunctionalization of nociceptor fibers, leading to reduced pain sensation. This mechanism underlies its use in topical analgesics like Qutenza, which contains capsaicin .

- Anti-inflammatory Properties : Research indicates that compounds related to vanillylamine can downregulate pro-inflammatory cytokines and substance P, contributing to their anti-inflammatory effects .

Case Studies

- Pain Relief Applications : A clinical study demonstrated that a transdermal patch containing capsaicin (derived from vanillylamine) provided significant relief for patients suffering from diabetic neuropathic pain over extended periods .

- Cancer Research : Recent studies on capsaicin analogs have shown selective induction of apoptosis in cancer cells while sparing normal cells, highlighting potential therapeutic applications for compounds derived from vanillylamine .

Data Table: Biological Activities and Effects

Synthesis and Preparation

This compound can be synthesized through:

- Reduction of Vanillin Oxime : This involves reacting vanillin with hydroxylamine followed by hydrogenation using palladium on activated charcoal.

- Industrial Production Methods : Optimized for large-scale synthesis using continuous flow reactors to enhance yield and efficiency.

Properties

Molecular Formula |

C8H12ClNO2 |

|---|---|

Molecular Weight |

192.66 g/mol |

IUPAC Name |

4-(aminomethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H/i1D3; |

InChI Key |

PUDMGOSXPCMUJZ-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CN)O.Cl |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.